(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl
Description
(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl (CCTBA, CAS 56792-69-9) is a dark red, air-sensitive organocobalt complex with the molecular formula C₁₂H₁₀Co₂O₆ (molar mass 368.07 g/mol). It features a tert-butylacetylene ligand coordinated to a dicobalt hexacarbonyl core (Co₂(CO)₆). CCTBA is notable for its applications in plasma-enhanced atomic layer deposition (PEALD) to produce ultrathin cobalt films for semiconductor devices, where it serves as a precursor for conductive barrier layers and seed coatings . Its thermal stability and CO-release kinetics under controlled conditions make it industrially valuable, though its air sensitivity necessitates strict handling protocols .
Properties
IUPAC Name |
carbon monoxide;cobalt;3,3-dimethylbut-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCVAZZKJPVOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Co2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction with Dicobalt Octacarbonyl
The primary synthetic route involves the reaction of 3,3-dimethyl-1-butyne (C₆H₁₀) with dicobalt octacarbonyl (Co₂(CO)₈) under inert conditions. This method leverages the alkyne’s terminal triple bond to coordinate with cobalt carbonyl complexes, forming the hexacarbonyl derivative.
Reaction Scheme:
Key Conditions:
Table 1: Laboratory-Scale Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 71–88.7% | |
| Reaction Time | 3–10 hours | |
| Catalyst | None (self-catalyzed) | |
| Byproduct Management | CO gas venting with scrubbers |
This method prioritizes simplicity but requires stringent exclusion of moisture and oxygen to prevent decomposition of the cobalt precursor.
Advanced Catalytic Approaches
Recent innovations employ ionic liquid-modified graphene oxide (IL-GO) to enhance reaction efficiency. The IL-GO acts as a phase-transfer catalyst, improving interfacial interactions between the alkyne and cobalt carbonyl.
Optimized Protocol:
-
Catalyst Loading: 5 wt% IL-GO relative to alkyne
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Temperature: 30°C
Mechanistic Insight:
The ionic liquid component stabilizes the cobalt intermediate, while the graphene oxide provides a high-surface-area substrate for homogeneous dispersion.
Industrial Production Techniques
Scalable Synthesis Workflow
Industrial processes amplify the laboratory method with automated systems for temperature control, gas handling, and continuous distillation. Key modifications include:
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Reactor Design: Jacketed stainless steel reactors with CO scrubbers
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Solvent Recovery: Closed-loop hexane recycling to reduce costs.
Table 2: Industrial Process Metrics
Raw Material Preparation: 3,3-Dimethyl-1-butyne
The alkyne precursor is synthesized via acid-catalyzed alkylation of acetylene with tert-butanol. A representative method from patent literature involves:
Reaction Scheme:
Conditions:
-
Catalysts: NiSO₄·6H₂O (4.7 g/mol) + PdSO₄ (0.6 g/mol)
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Acid: Methanesulfonic acid (101 g/mol)
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Temperature: 0–5°C
Table 3: 3,3-Dimethyl-1-butyne Synthesis Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 3 hours | |
| Acetylene Pressure | 0.5 MPa | |
| Purification | Fractional distillation |
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Chemical Reactions
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions
In oxidation reactions, (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl can be oxidized to form cobalt oxides. Common oxidizing agents include oxygen and hydrogen peroxide .
Reduction Reactions
Reduction reactions involve the conversion of the compound into cobalt metal. Reducing agents such as hydrogen gas or sodium borohydride are typically used .
Substitution Reactions
Substitution reactions allow the replacement of carbonyl ligands with other ligands, such as phosphines. These reactions are often conducted under mild conditions .
Common Reagents and Conditions
The choice of reagents and reaction conditions is crucial for the outcome of these reactions.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Oxygen, Hydrogen Peroxide | Controlled temperature and pressure |
| Reduction | Hydrogen Gas, Sodium Borohydride | Inert atmosphere, low temperature |
| Substitution | Phosphines (e.g., Triphenylphosphine) | Mild conditions, inert atmosphere |
Major Products
The products formed from these reactions are diverse and include:
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Cobalt Oxides : Formed through oxidation reactions.
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Cobalt Metal : Result of reduction reactions.
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Substituted Cobalt Complexes : Produced during substitution reactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dicobalt Octacarbonyl | Co₂(CO)₈ | More stable but less reactive than (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl |
| Cobalt Carbonyl Complexes | Varies | Diverse reactivity profiles depending on ligands |
| (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl | C₁₂H₁₀Co₂O₆ | Selective activation of substrates and efficient catalytic transformations |
Scientific Research Applications
Applications Overview
-
Catalysis in Organic Synthesis
- (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl serves as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. It is effective in the synthesis of alkynes and can facilitate cycloaddition reactions.
- Thin Film Deposition
- Precursor for Cobalt Nanomaterials
- Research in Organometallic Chemistry
Catalytic Activity in Alkyne Synthesis
A study demonstrated that (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl could effectively catalyze the coupling of terminal alkynes under mild conditions. The reaction yielded high selectivity for the desired products with minimal by-products, showcasing its efficiency as a catalyst in organic synthesis .
Cobalt Thin Films for Semiconductor Applications
Research conducted on the use of this compound in CVD processes revealed that cobalt thin films deposited using (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl exhibited excellent electrical conductivity and thermal stability. These properties are critical for their application in semiconductor devices .
Synthesis of Cobalt Nanoparticles
In another study, (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl was used as a precursor to synthesize cobalt nanoparticles via thermal decomposition. The resulting nanoparticles demonstrated significant catalytic activity in hydrogenation reactions, indicating their potential use in green chemistry applications .
Mechanism of Action
The mechanism by which (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl exerts its effects involves the coordination of the cobalt centers with various substrates. The compound can activate small molecules and facilitate their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Similar Dicobalthexacarbonyl-Alkyne Complexes
Structural and Ligand-Based Variations
Table 1: Key Structural and Ligand Features
Key Observations :
- Steric Effects : CCTBA’s tert-butyl group provides superior steric shielding compared to diphenylacetylene or phthalimide derivatives, influencing its stability and reactivity in ALD processes .
- Electronic Effects : Electron-withdrawing groups (e.g., phthalimide) reduce electron density at the cobalt center, altering catalytic behavior .
Key Observations :
Physical Properties and Stability
Table 3: Physical and Stability Profiles
Industrial and Research Significance
- CCTBA : Dominates in microelectronics for cobalt thin-film deposition, with vendors like Strem Chemicals and Ereztech supplying it under sustainable cobalt sourcing frameworks .
- Pharmaceutical Analogues: Dicobalthexacarbonyl-aspirin derivatives represent emerging drug candidates, though none have reached clinical trials .
- Sustainability : Umicore’s ethical cobalt sourcing for CCTBA addresses conflict-mineral concerns in the semiconductor industry .
Biological Activity
(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl, commonly referred to as CCTBA, is an organometallic compound with significant implications in both chemical and biological research. This article explores its biological activity, mechanisms of action, applications in drug delivery, and its potential therapeutic uses.
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 368.07 g/mol
- Appearance: Dark red liquid
- Purity: Typically >99% .
Synthesis:
The synthesis of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl involves the reaction of 3,3-dimethyl-1-butyne with dicobalt octacarbonyl under inert conditions to prevent oxidation. Common solvents include tetrahydrofuran (THF), and reactions are typically conducted at temperatures ranging from 0°C to room temperature .
(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl functions primarily as a catalyst in various organometallic transformations. Its cobalt centers facilitate the formation and breaking of chemical bonds, enhancing reaction rates in both chemical and biological systems. Notably, it has been shown to improve the penetration and accumulation of chemotherapy drugs in tumor tissues, thereby increasing their efficacy against cancer cells .
Drug Delivery Systems
Recent studies have highlighted the potential of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl in enhancing drug delivery systems. The compound's ability to increase the bioavailability of chemotherapeutic agents has been particularly noted:
- Case Study: Research demonstrated that CCTBA significantly improved the delivery of doxorubicin in mouse models, leading to higher concentrations of the drug within tumor tissues and improved survival rates .
Mechanistic Insights
The compound's biological effects are attributed to several mechanisms:
- Catalytic Activity: It acts as a catalyst for reactions that modify drug structures or enhance their delivery.
- Increased Cellular Uptake: By modifying drug properties, it facilitates better cellular uptake through various transport mechanisms .
Applications in Research and Industry
(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is not only pivotal in biological applications but also plays a crucial role in materials science:
- Atomic Layer Deposition (ALD): The compound serves as a precursor for cobalt-containing thin films used in microelectronics and spintronics .
- Catalysis in Organic Transformations: It is employed in various organic reactions such as the Nicholas reaction and alkyne cyclotrimerization .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dicobalt Octacarbonyl | Co₂(CO)₈ | More stable but less reactive than CCTBA |
| Cobalt Carbonyl Complexes | Varies | Diverse reactivity profiles depending on ligands |
The uniqueness of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl lies in its specific structure that allows for selective activation of substrates and efficient catalytic transformations .
Q & A
Q. What are the critical considerations for synthesizing and handling (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl in laboratory settings?
The compound is air-sensitive and requires strict inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes) during synthesis and handling . Storage must adhere to 2–8°C to prevent decomposition . Purification typically involves vacuum distillation or recrystallization under nitrogen, with monitoring via FT-IR for characteristic Co–CO stretching bands (~2000–2100 cm⁻¹) . Its dark red liquid morphology and boiling point (52°C at 0.8 mmHg) necessitate controlled heating during synthesis .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identifies Co–CO vibrations (six carbonyl ligands) .
- NMR : ¹H/¹³C NMR detects alkyl and alkyne proton environments, though paramagnetic cobalt may broaden signals .
- Elemental Analysis : Confirms C, H, and Co content (C₁₂H₁₀Co₂O₆; MW 368.07 g/mol) .
- Cyclic Voltammetry : Reveals redox behavior, such as irreversible reduction at -1.14 V vs. Ag/Ag⁺, critical for electrochemical applications .
Advanced Research Questions
Q. How does (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl function in CVD/ALD processes for cobalt thin films?
As a precursor, it decomposes under thermal or plasma conditions to deposit metallic Co, CoN, or CoSi layers. The tert-butyl group enhances volatility, while the alkyne stabilizes the cobalt core during vapor-phase transport . Optimal deposition requires precise temperature control (50–150°C) and co-reactants (e.g., NH₃ for nitrides). Resulting films exhibit high conductivity (critical for semiconductor seed layers) and conformality, with thickness uniformity <5% deviation .
Q. What methodologies address contradictions in electrochemical data for dicobalthexacarbonyl complexes?
Discrepancies in redox potentials (e.g., shifts of ~15 mV between ligands) arise from solvent polarity, counterion effects, or ligand coordination. Systematic studies using Ag/Ag⁺ reference electrodes and controlled electrolyte conditions (e.g., TBAPF₆ in THF) minimize variability . Computational DFT modeling of frontier molecular orbitals (HOMO/LUMO) can rationalize observed redox trends .
Q. What advanced decomplexation strategies enable selective alkyne liberation from the cobalt cluster?
- Radical-Mediated : n-Bu₃SnH (excess) at 65°C initiates radical chain transfer, cleaving Co–alkyne bonds to yield oxepines (e.g., 132) with >90% regioselectivity .
- Hydrosilylation : Et₃SiH at room temperature produces vinylsilanes (e.g., 133) with stereochemical control, favoring trans-addition .
- Oxidative Methods : CAN (ceric ammonium nitrate) in MeCN/H₂O oxidizes the cluster, releasing terminal alkynes for subsequent coupling .
Q. How does the Nicholas-Ferrier carbocyclization leverage this complex in carbohydrate chemistry?
The cobalt cluster stabilizes propargylic cations, enabling cyclization of sugar-derived alkynes. For example:
- C-5 Substitution : Sollogoub’s method generates bicyclic carbocycles via C-5 cobalt-stabilized cations .
- C-1 Substitution : Isobe’s protocol positions the cluster at the anomeric center, facilitating 6-endo-dig cyclization to form oxocarbenium intermediates . Reaction monitoring via TLC (silica gel, ether/petroleum ether) and quenching with nucleophiles (e.g., indole) yields functionalized carbocycles .
Q. What role do dicobalthexacarbonyl complexes play in medicinal chemistry and anticancer research?
Cobalt-alkyne derivatives exhibit antitumor activity by disrupting DNA replication or redox cycling. For example:
- Cellular Uptake : Lipophilic Co clusters enhance membrane permeability, targeting cancer cells overexpressed with reductases .
- Mechanistic Studies : Complexes derived from acetylsalicylic acid show IC₅₀ values <10 µM in HeLa cells, correlating with ROS generation and apoptosis .
- Prodrug Design : PEGylation or dendritic scaffolds improve solubility and reduce systemic toxicity .
Methodological Considerations for Data Contradictions
- Thermal Decomposition Variability : Divergent TGA profiles may stem from impurities or heating rates. Pre-purification (e.g., column chromatography) and standardized ramp rates (5°C/min under N₂) ensure reproducibility .
- Synthetic Yield Discrepancies : Steric effects from the tert-butyl group can hinder alkyne coordination. Pre-activating Co₂(CO)₈ with Lewis acids (e.g., BF₃·OEt₂) improves yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
